Tetrathiafulvalene

Catalog No.
S567851
CAS No.
31366-25-3
M.F
C6H4S4
M. Wt
204.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrathiafulvalene

CAS Number

31366-25-3

Product Name

Tetrathiafulvalene

IUPAC Name

2-(1,3-dithiol-2-ylidene)-1,3-dithiole

Molecular Formula

C6H4S4

Molecular Weight

204.4 g/mol

InChI

InChI=1S/C6H4S4/c1-2-8-5(7-1)6-9-3-4-10-6/h1-4H

InChI Key

FHCPAXDKURNIOZ-UHFFFAOYSA-N

SMILES

C1=CSC(=C2SC=CS2)S1

Synonyms

1,4,5,8-tetrathiafulvalene, 2-(1,3-dithiol-2-ylidene)-1,3-dithiole, bis-1,3-dithiole, delta-2,2'-bi-1,3-dithiole, NSC-222862, tetrathiafulvalene

Canonical SMILES

C1=CSC(=C2SC=CS2)S1

The exact mass of the compound Tetrathiafulvalene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222862. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrathiafulvalene (TTF, CAS 31366-25-3) is a benchmark organosulfur electron donor characterized by its highly symmetric, planar structure and exceptional redox reversibility. As a foundational building block in molecular electronics, TTF readily undergoes two sequential, reversible one-electron oxidations to form stable radical cations and dications at mild potentials [1]. Its ability to form highly conductive, quasi-one-dimensional charge-transfer complexes—most notably with electron acceptors like TCNQ—has established it as an indispensable precursor for organic conductors, redox-active metal-organic frameworks (MOFs), and advanced energy storage materials [1]. For procurement professionals and materials scientists, TTF offers a highly processable, low-oxidation-potential alternative to bulkier analogs, providing reliable multi-state switching and necessary solubility for solution-phase manufacturing.

Substituting TTF with common redox standards like ferrocene or bulkier in-class analogs like BEDT-TTF fundamentally compromises processability and device performance. While ferrocene is a reliable single-electron mediator, it lacks the multi-electron capacity and the lower oxidation potential required for low-voltage electrochromic devices and high-energy-density catholytes [1]. Conversely, while BEDT-TTF is favored for specialized 2D superconducting salts due to extended intermolecular sulfur interactions, its notoriously poor solubility in standard organic solvents severely limits its utility in solution-processable MOFs, covalent organic frameworks (COFs), and liquid electrolytes[2]. TTF provides the necessary planarity and electron-donating strength for high-conductivity charge-transfer salts while maintaining the high solubility required for scalable, low-temperature solution processing.

Lower First Oxidation Potential vs. Ferrocene for Low-Voltage Operation

In comparative electrochemical studies, TTF demonstrates a significantly stronger electron-donating capability than the industry-standard ferrocene (Fc). Cyclic voltammetry reveals that TTF undergoes its first oxidation at approximately -0.075 V versus the Fc+/Fc reference couple [1]. This lower oxidation potential allows TTF-based electrochromic devices and redox flow batteries to operate at markedly lower voltages than those relying on ferrocene or dimethylferrocene, reducing energy consumption and minimizing electrolyte degradation over extended cycling [1].

Evidence DimensionFirst oxidation potential (E1)
Target Compound Data~ -0.075 V vs Fc+/Fc
Comparator Or BaselineFerrocene (Fc) baseline (0.0 V vs Fc+/Fc)
Quantified DifferenceTTF oxidizes at a potential ~75 mV lower than ferrocene.
ConditionsCyclic voltammetry in non-aqueous propylene carbonate electrolyte.

Procuring TTF rather than ferrocene enables the design of lower-voltage, higher-efficiency electrochemical devices and sensors.

Higher Solution-Phase Processability vs. BEDT-TTF

While bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) is a well-known analog for solid-state superconductors, its utility in solution-phase manufacturing is severely bottlenecked by its low solubility, often requiring elevated temperatures to reach even marginal concentrations (e.g., ~2.6 mg/mL in 1,2-dichlorobenzene at 120 °C) [1]. In contrast, unfunctionalized TTF exhibits high solubility in common organic solvents like dichloromethane, acetonitrile, and toluene at room temperature. This solubility profile is critical for the scalable synthesis of redox-active MOFs, COFs, and supramolecular host-guest complexes, where high precursor concentrations are required to drive self-assembly and crystallization without premature precipitation.

Evidence DimensionOrganic solvent solubility
Target Compound DataHighly soluble in standard solvents (CH2Cl2, MeCN) at room temperature
Comparator Or BaselineBEDT-TTF (~2.6 mg/mL in 1,2-dichlorobenzene at 120 °C)
Quantified DifferenceTTF offers orders-of-magnitude higher solubility at room temperature compared to the heavily restricted solubility of BEDT-TTF.
ConditionsSolution-phase processing and crystal growth in standard organic solvents.

TTF is the mandatory choice for workflows requiring liquid-phase formulation, spin-coating, or solution-based framework synthesis where BEDT-TTF would fail to dissolve.

Ultra-High Anisotropic Conductivity in Charge-Transfer Complexes

When paired with the electron acceptor TCNQ, TTF forms a charge-transfer salt (TTF-TCNQ) that exhibits quasi-one-dimensional metallic conductivity. Along the crystallographic b-axis (the direction of π-π stacking), TTF-TCNQ achieves a room-temperature electrical conductivity of approximately 500 S/cm, maintaining metallic behavior down to its Peierls transition temperature of 54 K [1]. This vastly outperforms standard doped organic semiconducting polymers and simple organic salts, which typically exhibit conductivities several orders of magnitude lower and behave strictly as semiconductors or insulators at room temperature.

Evidence DimensionRoom-temperature electrical conductivity
Target Compound Data~500 S/cm (TTF-TCNQ along b-axis)
Comparator Or BaselineStandard doped organic polymers (<1 to 10 S/cm typically)
Quantified DifferenceTTF-based charge transfer salts provide metallic-level conductivity that is orders of magnitude higher than conventional organic semiconductors.
ConditionsSingle-crystal or highly oriented thin-film measurements at 298 K.

Buyers developing organic metallic conductors or highly conductive transparent films must select TTF to achieve the requisite charge delocalization and π-stacking.

Multi-Electron Reversibility for High-Density Energy Storage

Unlike standard single-electron donors, TTF possesses two highly reversible, electrochemically accessible oxidation states (TTF+• and TTF2+). In non-aqueous electrolytes, these transitions occur at mild potentials (E1 ≈ 0.34 V and E2 ≈ 0.78 V vs Ag/AgCl) [1]. This two-electron capacity effectively doubles the theoretical charge storage density per molecule compared to single-electron mediators. Furthermore, the aromatic stabilization of the resulting 1,3-dithiolium rings ensures exceptional cycling stability, making TTF a highly efficient core motif for non-aqueous redox flow battery catholytes [1].

Evidence DimensionReversible electron transfer capacity
Target Compound Data2 stable, reversible one-electron oxidations
Comparator Or BaselineConventional single-electron mediators (e.g., ferrocene)
Quantified Difference100% increase in theoretical electron yield per equivalent of active material.
ConditionsCyclic voltammetry in non-aqueous redox flow battery electrolytes.

Procuring TTF for energy storage applications directly increases the theoretical energy density of the system by utilizing a stable two-electron redox mechanism.

Redox-Active MOFs and COFs

Due to its high solubility and planar geometry, TTF is a highly effective building block for synthesizing electroactive metal-organic and covalent organic frameworks, where it acts as a structural node that can be reversibly oxidized to tune the framework's conductivity and porosity[1].

Non-Aqueous Redox Flow Batteries

TTF's ability to undergo two stable, reversible oxidations at mild potentials makes it a highly suitable core structure for high-energy-density catholytes, outperforming single-electron mediators in charge capacity per molecule [2].

Organic Metallic Conductors and Sensors

As the primary electron donor in TTF-TCNQ charge-transfer salts, TTF is essential for manufacturing quasi-one-dimensional organic metals used in specialized sensors, transparent electrodes, and low-temperature electronic components [1].

Low-Voltage Electrochromic Devices

Because TTF oxidizes at a lower potential than ferrocene, it serves as a highly efficient anodic material in complementary electrochromic devices, enabling rapid color switching with minimal energy input and extended device longevity [1].

XLogP3

2.5

UNII

HY1EN16W9T

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

31366-25-3

Wikipedia

Tetrathiafulvalene

General Manufacturing Information

1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-: ACTIVE

Dates

Last modified: 08-15-2023

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